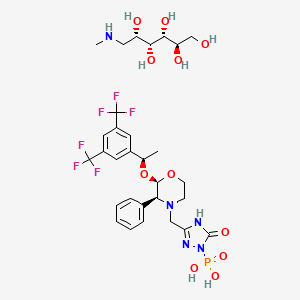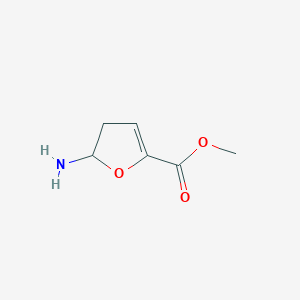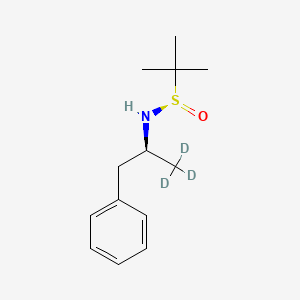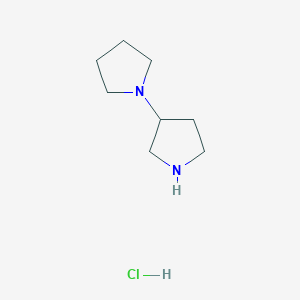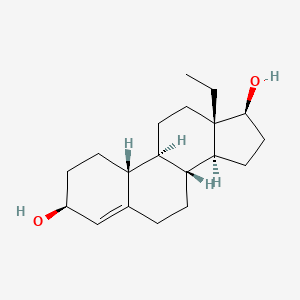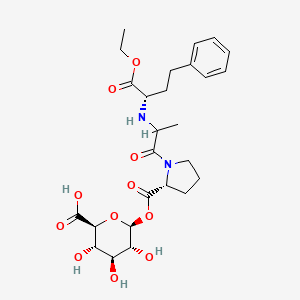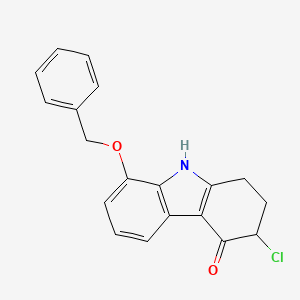
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, in particular, features a benzyloxy group at the 8th position, a chlorine atom at the 3rd position, and a dihydrocarbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: The benzyloxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: It is used in the development of new materials with specific optical and electronic characteristics.
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
9-(Benzyloxy)-9H-fluorene: Used in organic synthesis and materials science.
N-(Benzyloxy)benzylimidazoles: Studied for their antihypertensive properties.
Uniqueness
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H16ClNO2 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
3-chloro-8-phenylmethoxy-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C19H16ClNO2/c20-14-9-10-15-17(19(14)22)13-7-4-8-16(18(13)21-15)23-11-12-5-2-1-3-6-12/h1-8,14,21H,9-11H2 |
InChI-Schlüssel |
YLJNSMUTFUSLOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(N2)C(=CC=C3)OCC4=CC=CC=C4)C(=O)C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


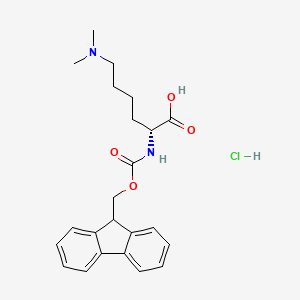
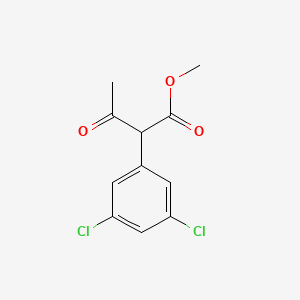
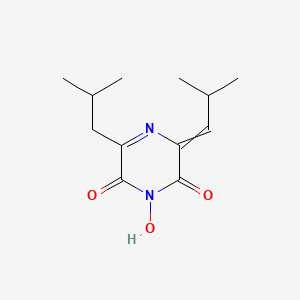
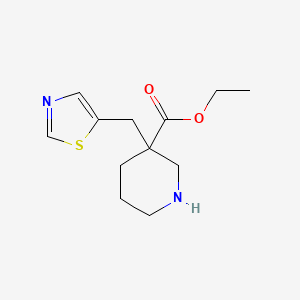

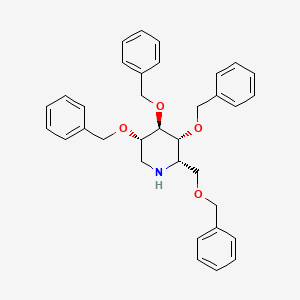
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
